molecular formula C19H16ClNO4S2 B15041953 butyl 2-chloro-5-{5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate

butyl 2-chloro-5-{5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B15041953
M. Wt: 421.9 g/mol
InChI Key: XOOXDZSVHTXSME-YBEGLDIGSA-N
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Description

BUTYL 2-CHLORO-5-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a furan ring, and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-CHLORO-5-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the furan ring and finally the benzoate ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-CHLORO-5-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 2-CHLORO-5-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In the industrial sector, BUTYL 2-CHLORO-5-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is used in the production of advanced materials. Its unique properties can be leveraged to create materials with specific characteristics such as enhanced strength, flexibility, or chemical resistance.

Mechanism of Action

The mechanism of action of BUTYL 2-CHLORO-5-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters, furan derivatives, and thiazolidine-containing molecules. Examples include:

  • Methyl 2-chloro-5-(5-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate
  • Ethyl 2-chloro-5-(5-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate

Uniqueness

The uniqueness of BUTYL 2-CHLORO-5-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific combination of functional groups and its potential applications. The presence of the thiazolidine ring, in particular, provides unique reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H16ClNO4S2

Molecular Weight

421.9 g/mol

IUPAC Name

butyl 2-chloro-5-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C19H16ClNO4S2/c1-2-3-8-24-18(23)13-9-11(4-6-14(13)20)15-7-5-12(25-15)10-16-17(22)21-19(26)27-16/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,26)/b16-10-

InChI Key

XOOXDZSVHTXSME-YBEGLDIGSA-N

Isomeric SMILES

CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl

Origin of Product

United States

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